molecular formula C10H9FO B13628869 3-Cyclopropyl-5-fluorobenzaldehyde CAS No. 1801739-64-9

3-Cyclopropyl-5-fluorobenzaldehyde

Cat. No.: B13628869
CAS No.: 1801739-64-9
M. Wt: 164.18 g/mol
InChI Key: PTAXRXJJFUZUDM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom and a cyclopropyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 3-cyclopropyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-fluorobenzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Cyclopropylbenzaldehyde

Uniqueness

3-Cyclopropyl-5-fluorobenzaldehyde is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

1801739-64-9

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

3-cyclopropyl-5-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2

InChI Key

PTAXRXJJFUZUDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

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